molecular formula C16H18F3N3O7 B11808971 tert-Butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate CAS No. 1159826-65-9

tert-Butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate

Cat. No.: B11808971
CAS No.: 1159826-65-9
M. Wt: 421.32 g/mol
InChI Key: DBLXCJSPHCRQFO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate: is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. The presence of trifluoromethyl and dinitro groups in its structure imparts significant chemical reactivity and stability, making it a valuable compound for synthetic and industrial applications.

Preparation Methods

The synthesis of tert-Butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate typically involves multiple steps, including the introduction of the trifluoromethyl and dinitro groups. One common synthetic route involves the reaction of 2,6-dinitro-4-(trifluoromethyl)phenol with tert-butyl 3-pyrrolidine-1-carboxylate under specific reaction conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

tert-Butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

tert-Butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl and dinitro groups play a crucial role in its reactivity, allowing it to interact with enzymes and other biological molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate specific biochemical processes .

Comparison with Similar Compounds

tert-Butyl 3-(2,6-dinitro-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate: This compound has amino groups instead of nitro groups, which affects its reactivity and applications.

    tert-Butyl 3-(2,6-dinitro-4-(methyl)phenoxy)pyrrolidine-1-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and stability.

Properties

CAS No.

1159826-65-9

Molecular Formula

C16H18F3N3O7

Molecular Weight

421.32 g/mol

IUPAC Name

tert-butyl 3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H18F3N3O7/c1-15(2,3)29-14(23)20-5-4-10(8-20)28-13-11(21(24)25)6-9(16(17,18)19)7-12(13)22(26)27/h6-7,10H,4-5,8H2,1-3H3

InChI Key

DBLXCJSPHCRQFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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